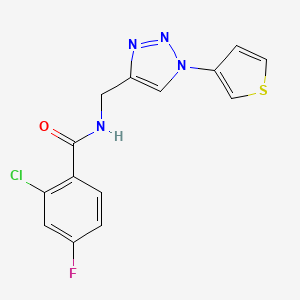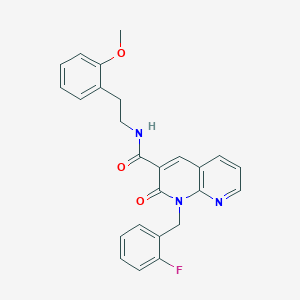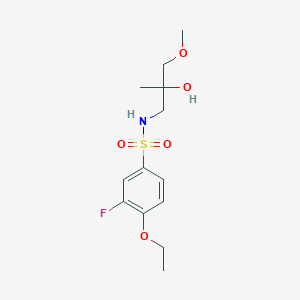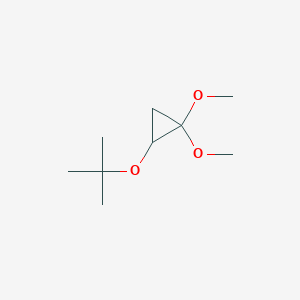
2-(Tert-butoxy)-1,1-dimethoxycyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butoxy)-1,1-dimethoxycyclopropane is an organic compound with the molecular formula C9H18O3. It is a cyclopropane derivative that features two methoxy groups and an isopropyl ether group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of 2-(Tert-butoxy)-1,1-dimethoxycyclopropane can be achieved through several routes. One common method involves the reaction of cyclopropane derivatives with methanol in the presence of an acid catalyst. The reaction conditions typically include:
Temperature: 50-70°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
2-(Tert-butoxy)-1,1-dimethoxycyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like halides or amines replace the methoxy groups.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an aqueous medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Sodium iodide in acetone
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Tert-butoxy)-1,1-dimethoxycyclopropane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclopropane derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2-(Tert-butoxy)-1,1-dimethoxycyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 2-(Tert-butoxy)-1,1-dimethoxycyclopropane include:
1,1-Dimethoxy-2-methylpropane: A simpler structure with similar reactivity.
1,1-Dimethoxycyclopropane: Lacks the isopropyl ether group but shares the cyclopropane core.
2,2-Dimethoxypropane: A related compound with different substitution patterns.
The uniqueness of this compound lies in its combination of methoxy and isopropyl ether groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1,1-dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-8(2,3)12-7-6-9(7,10-4)11-5/h7H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDXAGVDTPMYNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC1(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(furan-2-ylmethyl)-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2367049.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluorophenyl)amino]acetamide](/img/structure/B2367050.png)
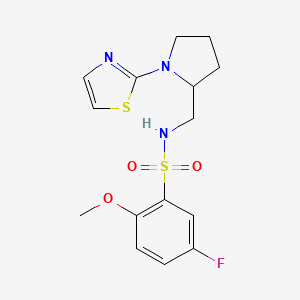
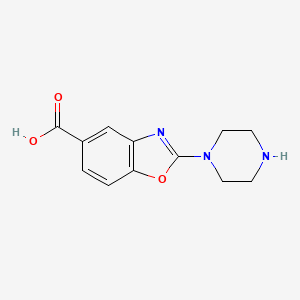
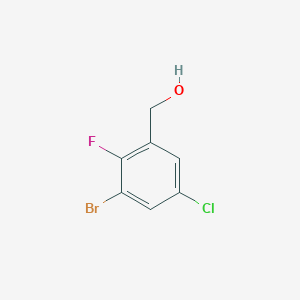
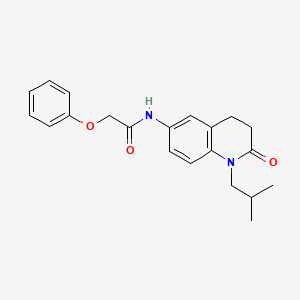
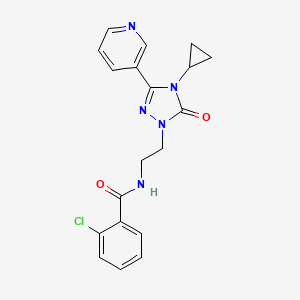
![6-acetyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2367060.png)

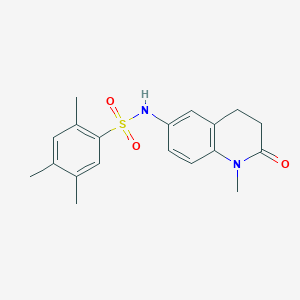
![4-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2367066.png)
